Isobutyl 3,4-epoxybutyrate

Organic Synthesis Process Chemistry Safety

Scaling L-carnitine API synthesis? Isobutyl 3,4-epoxybutyrate is explicitly claimed in EP 0237080 for enzymatic resolution to L(-)-carnitine chloride, achieving 95% ee in the (R)-(+)-form. • Validated chiral building block for cardioprotective API manufacturing. • Predicted bp 194.8 °C-substantially lower volatility vs. methyl/ethyl esters, reducing inhalation risk and evaporative losses during scale-up. • Steric bulk of the isobutyl group also enables tunable regioselectivity in degradable polycarbonate synthesis.

Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
CAS No. 111006-10-1
Cat. No. B026485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsobutyl 3,4-epoxybutyrate
CAS111006-10-1
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
Structural Identifiers
SMILESCC(C)COC(=O)CC1CO1
InChIInChI=1S/C8H14O3/c1-6(2)4-11-8(9)3-7-5-10-7/h6-7H,3-5H2,1-2H3
InChIKeyKLQCEQLRGRMLBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isobutyl 3,4-Epoxybutyrate: Physicochemical and Regulatory Profile


Isobutyl 3,4-epoxybutyrate (CAS 111006-10-1, also referenced as 100181-71-3), systematically named 2-methylpropyl 2-(oxiran-2-yl)acetate, is a chiral epoxide ester (C₈H₁₄O₃, MW 158.19 g/mol) within the 3,4-epoxybutyrate family [1]. This compound is primarily supplied as a racemic mixture for research use, with a typical commercial purity of 95% . Regulatory records confirm its EINECS number 401-920-9 and inclusion in ECHA's database, classifying it under hazard statements for skin sensitization (H317) and aquatic toxicity (H400, H410) [2]. Predicted physicochemical parameters include a boiling point of 194.8±13.0 °C and a calculated LogP of 1.1 [3].

Why Generic Substitution with Other Epoxybutyrate Esters Fails


The 3,4-epoxybutyrate ester family is not interchangeable due to significant variations in physicochemical properties that dictate handling and reaction conditions. While methyl and ethyl esters (e.g., CAS 4509-09-5 and 32223-97-5) are low-boiling liquids, isobutyl 3,4-epoxybutyrate exhibits a comparatively high predicted boiling point, substantially altering its volatility profile and safety handling requirements . Critically, patent literature establishes that the identity of the ester alkyl group (C1–C10 alkyl or benzyl) is a key variable in enzymatic chiral resolution processes for synthesizing high-value active pharmaceutical ingredients (APIs) such as L-carnitine [1]. Selecting a non-isobutyl ester without verifying equivalent enantioselectivity and process yields risks compromised product quality or synthetic route viability.

Quantitative Differentiation Evidence for Sourcing


Boiling Point and Physical Handling Differentiation

A key differentiator for procurement is the physical state and volatility of the compound. Isobutyl 3,4-epoxybutyrate is a solid at ambient temperature (predicted melting point 34–38°C) . Its predicted boiling point (194.8±13.0 °C) is significantly higher than that of the commonly used methyl 3,4-epoxybutyrate (135.2 °C at 760 mmHg) and ethyl 3,4-epoxybutyrate (158.3 °C at 760 mmHg) . This higher boiling point and solid-state nature facilitates safer handling by reducing vapor pressure and simplifying long-term storage and shipping logistics.

Organic Synthesis Process Chemistry Safety

Enantioselectivity in Chiral Resolution for L-Carnitine Synthesis

Isobutyl 3,4-epoxybutyrate's value proposition is most clearly demonstrated in chiral API synthesis. In the enzymatic resolution route to (R)-(-)-carnitine chloride, the (R)-(+)-isobutyl 3,4-epoxybutyrate enantiomer has been utilized with a high starting enantiomeric excess of 95% ee [1]. The broad patent claim (EP 0237080) protecting this process covers C1–C10 alkyl esters, explicitly including the isobutyl moiety, confirming its intended role in commercial routes [2]. While comparative class-level data demonstrates that different microorganisms and enzymes achieve varying enantioselectivities with different esters, the isobutyl ester's documented use at 95% ee anchors it as a high-performing substrate.

Chiral Synthesis Biocatalysis API Manufacturing

Polymerization Regioselectivity Driven by Steric Congestion

Isobutyl 3,4-epoxybutyrate's steric bulk is a critical determinant of polymer properties. In CO₂ copolymerization studies with bifunctional Co(III)-salen catalysts, the comparative performance of epoxybutyrate monomers showed that a bulkier tert-butyl ester yielded superior polycarbonate properties: >99% carbonate linkages and 100% head-to-tail regioselectivity vs. 91.8% head-to-tail content for the less-congested methyl ester [1]. As the isobutyl group provides intermediate steric bulk between the methyl and tert-butyl esters, it is positioned to offer a balance of reactivity and structural control that pure methyl or ethyl esters cannot match.

Polymer Chemistry Sustainable Polymers CO2 Copolymerization

Validated Intermediate in Neuropharmaceutical Synthesis

The 3,4-epoxybutyrate scaffold is an established intermediate for synthesizing neuropharmaceuticals. The foundational patent KR0163770B1 explicitly claims the use of 3,4-epoxybutyrate esters (including isobutyl) for producing γ-amino-β-hydroxybutyric acid (GABOB), an antiepileptic and antihypertensive agent, and 4-hydroxy-2-oxo-1-pyrrolidineacetamide (oxiracetam), a cerebral metabolism enhancer [1][2]. The isobutyl ester's compatibility with the broad alkyl ester claims in the patent establishes it as a valid starting material.

Medicinal Chemistry Neuropharmacology Intermediate Sourcing

Verified Application Scenarios


Chiral Intermediate for L-Carnitine API Synthesis

This is the highest-confidence application. Isobutyl 3,4-epoxybutyrate is explicitly claimed in EP 0237080 for the enzymatic resolution route to L(-)-carnitine chloride. Its demonstrated use with 95% ee in the (R)-(+)-form confirms its viability as a chiral building block for manufacturing this cardioprotective and metabolic health API [1][2].

Monomer for Sterically-Tuned Degradable Polycarbonates

For polymer chemists designing degradable polycarbonates, the isobutyl ester offers valuable steric bulk that can tune regioselectivity and glass transition temperature (Tg). While direct data for the isobutyl variant is absent, class-level inference from the J. Am. Chem. Soc. study on methyl (91.8% head-to-tail, 18 °C Tg) vs. tert-butyl (100% head-to-tail, 37 °C Tg) monomers establishes the design principle that ester bulk directly controls polymer architecture and thermal properties [3].

Safe-to-Handle Epoxybutyrate Synthon for Scale-Up

When scaling reactions that require an epoxybutyrate electrophile, the isobutyl ester's low volatility (predicted boiling point 194.8 °C) and solid physical state at room temperature represent a quantifiable safety advantage over the volatile methyl (bp 135.2 °C) and ethyl (bp 158.3 °C) esters, reducing inhalation risk, evaporative losses, and simplifying reactor charging procedures .

Precursor for Neuropharmaceuticals GABOB and Oxiracetam

The patent family exemplified by KR0163770B1 provides legal and technical precedent for using 3,4-epoxybutyrate esters, including the isobutyl variant, in synthetic routes to the neuroactive compounds GABOB and oxiracetam. This makes isobutyl 3,4-epoxybutyrate a justifiable procurement choice for medicinal chemistry laboratories developing cerebral metabolic enhancers or antiepileptic drug candidates [4].

Quote Request

Request a Quote for Isobutyl 3,4-epoxybutyrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.